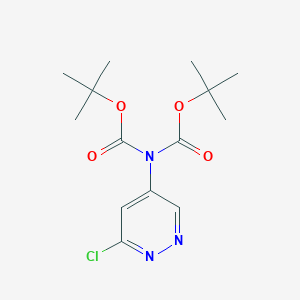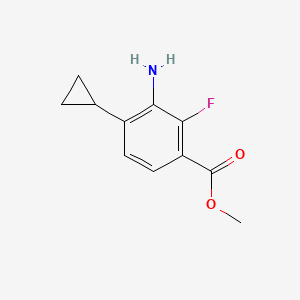
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H15BO3. It is a boronic ester derivative, which is commonly used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a benzaldehyde group attached to a boronic ester moiety, making it a versatile intermediate in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with a boronic ester precursor. One common method is the reaction of benzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst and solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
化学反应分析
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.
Reduction: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl alcohol.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
科学研究应用
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It is used in the development of boron-containing compounds for biological studies and drug development.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes
作用机制
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline: Similar structure but with an aniline group instead of an aldehyde group.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar boronic ester structure but with a phenyl group instead of a benzaldehyde group.
tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: A more complex structure with additional functional groups.
Uniqueness
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is unique due to its combination of a benzaldehyde group and a boronic ester moiety, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form stable complexes with different substrates sets it apart from similar compounds .
属性
分子式 |
C12H15BO3 |
|---|---|
分子量 |
218.06 g/mol |
IUPAC 名称 |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-7H,8-9H2,1-2H3 |
InChI 键 |
VQHREOJBZYNQSJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)

![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)






![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)



